

# ciwujianoside C4 CAS number and molecular formula

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Compound of Interest

Compound Name: ciwujianoside C4

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# Ciwujianoside C4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ciwujianoside C4** is a complex triterpenoid saponin isolated from the leaves of Acanthopanax senticosus, a plant widely used in traditional medicine. This document provides a concise technical summary of its chemical properties, known biological activities, and the experimental methodologies used for its characterization.

**Core Data** 

Property	Value	Reference
CAS Number	114906-75-1	[1]
Molecular Formula	C61H98O26	[1]
Molecular Weight	1247.42 g/mol	
Source	Acanthopanax senticosus (leaves)	[2]
Known Biological Activity	Enhancement of pancreatic lipase activity in vitro	[2][3]



# Experimental Protocols Isolation and Structure Elucidation of Ciwujianoside C4

The isolation and structural identification of **ciwujianoside C4** were first described by Jiang et al. (2006). The general procedure involves:

- Extraction: The dried leaves of Acanthopanax senticosus are extracted with a suitable solvent, such as 70% ethanol, followed by partitioning with different solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to obtain a crude saponin fraction.[4]
- Chromatographic Separation: The crude saponin fraction is subjected to repeated column chromatography on silica gel, followed by further purification using techniques like preparative high-performance liquid chromatography (HPLC).
- Structure Determination: The chemical structure of the isolated compound is elucidated using a combination of spectroscopic methods, including:
  - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  - Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC)
     NMR spectroscopy to establish the connectivity of atoms and the stereochemistry of the molecule.
  - Chemical Degradation: Acid hydrolysis to identify the constituent sugar moieties.

## **In Vitro Pancreatic Lipase Activity Assay**

The enhancement of pancreatic lipase activity by **ciwujianoside C4** was determined using an in vitro assay.[2] While the specific quantitative data for the enhancement by **ciwujianoside C4** is not detailed in the initial report, a representative protocol for assessing the effect of triterpenoid saponins from Acanthopanax senticosus on pancreatic lipase is described by a related research group (Li et al., 2007) and is outlined below.[5]

Principle:

## Foundational & Exploratory





The activity of pancreatic lipase is measured by quantifying the release of oleic acid from the substrate triolein.

#### Reagents and Materials:

- Porcine pancreatic lipase
- Triolein (substrate)
- Lecithin
- Taurocholic acid
- N-tris-(hydroxymethyl)-methyl-2-aminoethanesulfonic acid (TES) buffer (0.1 M, pH 7.0) containing 0.1 M NaCl
- Ciwujianoside C4 solution of various concentrations
- Reagents for the quantification of free fatty acids

#### Procedure:

- Substrate Emulsion Preparation: A suspension of triolein, lecithin, and taurocholic acid in TES buffer is prepared and sonicated to form a stable emulsion.[5]
- Enzyme Reaction: The substrate emulsion is incubated with porcine pancreatic lipase in the presence and absence of different concentrations of **ciwujianoside C4**.[5]
- Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
- Quantification of Oleic Acid: The amount of oleic acid released is determined using a colorimetric or titrimetric method.[5]
- Data Analysis: The lipase activity is expressed as the moles of oleic acid released per liter of
  the reaction mixture per hour. The effect of ciwujianoside C4 is determined by comparing
  the enzyme activity in the presence of the compound to the control (without the compound).



# **Signaling Pathways and Mechanism of Action**

To date, no specific signaling pathways or detailed mechanisms of action for the biological activity of **ciwujianoside C4** have been elucidated in published literature. Research on other related compounds, such as ciwujianoside E, has shown that it can inhibit Burkitt lymphoma cell proliferation and invasion by blocking the ENO1-plasminogen interaction and subsequent TGF-β1 activation, which in turn suppresses the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways.[6] This suggests that ciwujianosides may have complex and specific interactions with cellular signaling cascades. Further research is required to determine if **ciwujianoside C4** acts through similar or different pathways.

## **Logical Relationship Diagram**



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Caption: Workflow from source to biological activity of **Ciwujianoside C4**.

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### References

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